3,5-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline
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Overview
Description
3,5-Dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline is an organic compound with the molecular formula C18H23NO2. This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzene ring, an aniline group, and a propan-2-ylphenylmethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 4-isopropylbenzyl chloride.
Reaction: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The 3,5-dimethoxyaniline reacts with 4-isopropylbenzyl chloride to form the desired product.
Conditions: The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aniline group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers.
Scientific Research Applications
3,5-Dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline is used in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline involves its interaction with specific molecular targets. The methoxy groups and the aniline moiety play a crucial role in its binding to enzymes and receptors. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: Similar structure but lacks the propan-2-ylphenylmethyl group.
3,4-Dimethoxyaniline: Similar structure but with methoxy groups at different positions.
(3,5-Dimethoxy-4-propan-2-yl-phenyl)methanol: Similar structure but with a hydroxyl group instead of an aniline group.
Uniqueness
3,5-Dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline is unique due to the presence of both methoxy groups and the propan-2-ylphenylmethyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13(2)15-7-5-14(6-8-15)12-19-16-9-17(20-3)11-18(10-16)21-4/h5-11,13,19H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMKIARVZYWQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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